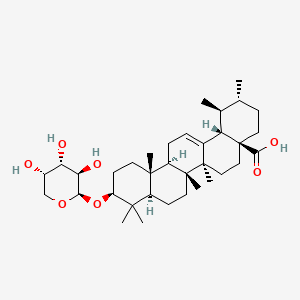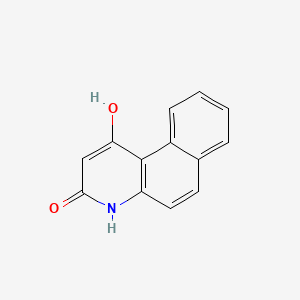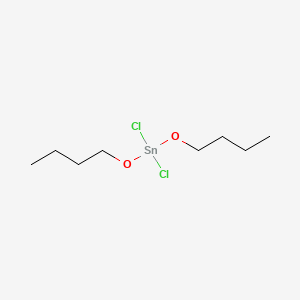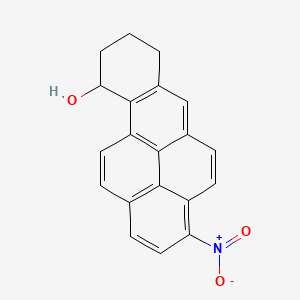
Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2 is a synthetic peptide composed of eight amino acids: alanine, glutamic acid, threonine, phenylalanine, tyrosine, valine, and aspartic acid. Peptides like this one are crucial in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) to confirm their structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols .
Applications De Recherche Scientifique
Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mécanisme D'action
The mechanism by which Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2 exerts its effects depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing various signaling pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2
- Ac-Lys-Asp-Gly-Ala-Pro-Ser-Ala-Tyr-NH2
- Ac-Lys-Thr-Phe-Glu-Ala-Phe(4-NH2)-NH2
Uniqueness
Ac-Ala-Glu-Thr-Phe-Tyr-Val-Asp-NH2: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile for different applications .
Propriétés
Numéro CAS |
134938-79-7 |
|---|---|
Formule moléculaire |
C41H56N8O14 |
Poids moléculaire |
884.9 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H56N8O14/c1-20(2)33(40(62)45-28(35(42)57)19-32(55)56)48-39(61)30(18-25-11-13-26(52)14-12-25)46-38(60)29(17-24-9-7-6-8-10-24)47-41(63)34(22(4)50)49-37(59)27(15-16-31(53)54)44-36(58)21(3)43-23(5)51/h6-14,20-22,27-30,33-34,50,52H,15-19H2,1-5H3,(H2,42,57)(H,43,51)(H,44,58)(H,45,62)(H,46,60)(H,47,63)(H,48,61)(H,49,59)(H,53,54)(H,55,56)/t21-,22+,27-,28-,29-,30-,33-,34?/m0/s1 |
Clé InChI |
ZHHYCKAXPWCNTJ-CVESMWKKSA-N |
SMILES isomérique |
C[C@H](C(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


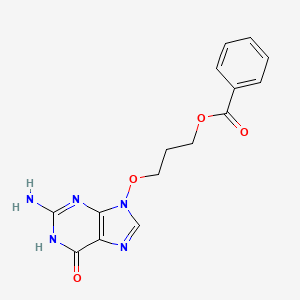
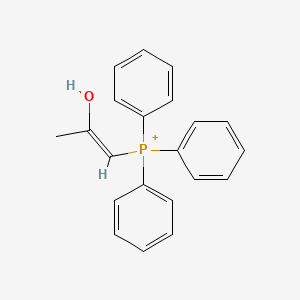
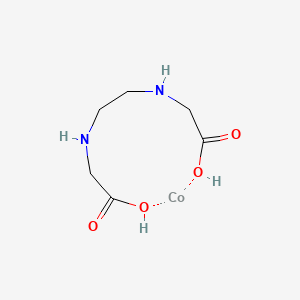
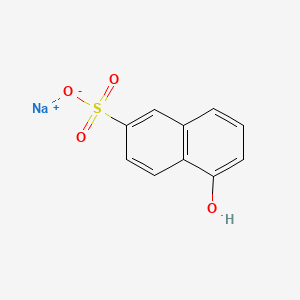
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
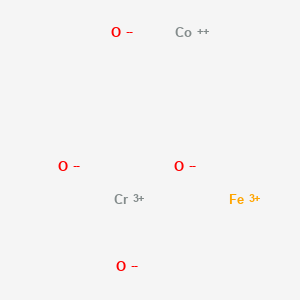
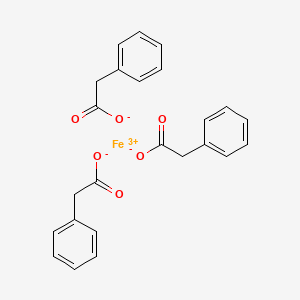

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)
